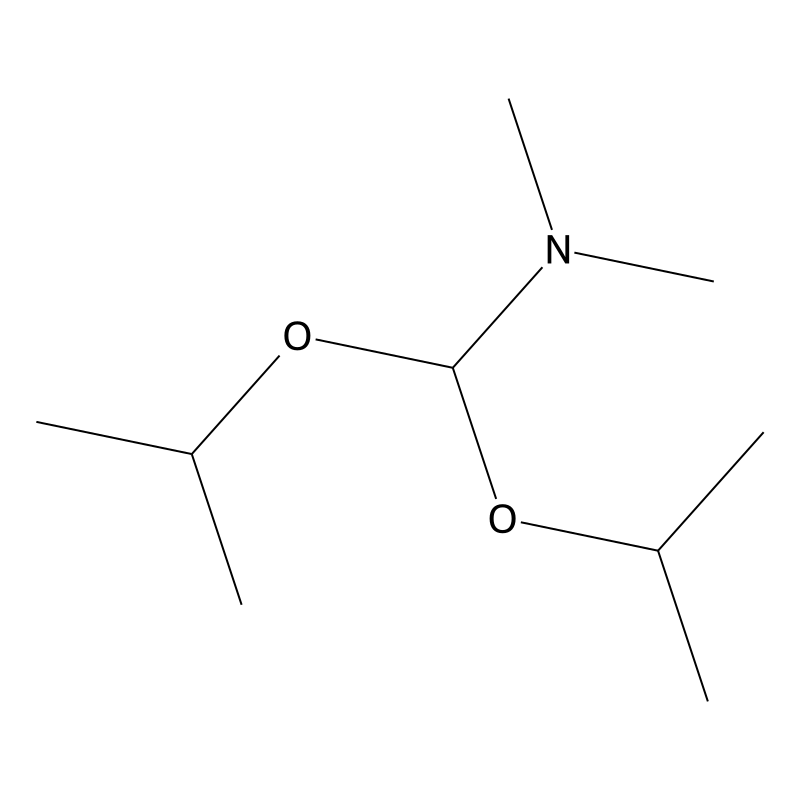

N,N-Dimethylformamide diisopropyl acetal

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Field

Application

DMF and its derivatives are used as reactants in a variety of chemical reactions.

Method

The specific method of application or experimental procedure can vary widely depending on the specific reaction being carried out.

Results

The results of these reactions are the synthesis of a variety of compounds.

Field

Field

Application

N,N-Dimethylformamide (DMF) and its derivatives are used in a variety of chemical reactions.

Field

Application

N,N-Dimethylformamide dimethyl acetal is utilized for the derivatization of primary sulfonamides and trifluoroacetic acid.

Results

Field

N,N-Dimethylformamide diisopropyl acetal is a chemical compound with the molecular formula C₉H₂₁NO₂ and a CAS number of 18503-89-4. It appears as a colorless to pale yellow liquid, characterized by low volatility and solubility in most organic solvents. This compound is primarily recognized for its role in organic synthesis and as a solvent in various

DMF-DMA is classified as a hazardous material due to the following properties []:

- Highly Flammable: It has a low flash point, posing a fire risk.

- Acute Toxicity: Inhalation, ingestion, or skin contact can be harmful.

- Eye Damage: Can cause serious eye irritation or damage.

- Skin Irritation: May cause allergic skin reactions.

- Suspected Reproductive Toxicity: May damage the unborn child based on limited evidence.

N,N-Dimethylformamide diisopropyl acetal can be synthesized through a reaction between N,N-dimethylformamide and isopropanol under acidic conditions. The process typically involves the following steps:

- Reagents: Combine N,N-dimethylformamide with isopropanol.

- Catalysis: Use an acid catalyst (such as sulfuric acid) to facilitate the reaction.

- Reaction Conditions: Heat the mixture to promote acetal formation.

- Isolation: After completion, separate the product through distillation or extraction methods.

This method allows for the efficient production of N,N-dimethylformamide diisopropyl acetal with high purity .

N,N-Dimethylformamide diisopropyl acetal finds utility in several applications:

- Solvent: It serves as a solvent in organic synthesis and pharmaceutical preparations due to its ability to dissolve a wide range of compounds.

- Protecting Group: In synthetic organic chemistry, it can act as a protecting group for carbonyl functionalities during multi-step reactions.

- Research Tool: It is used in proteomics research and other biochemical applications where specific solvent properties are required .

N,N-Dimethylformamide diisopropyl acetal shares similarities with other acetals and solvents used in organic synthesis. Here are some comparable compounds:

| Compound Name | Molecular Formula | CAS Number | Unique Features |

|---|---|---|---|

| N,N-Dimethylformamide | C₃H₇N₃O | 68-12-2 | Widely used solvent with known biological activity |

| Diisopropyl ether | C₆H₁₄O | 108-20-3 | Common solvent; less polar than N,N-dimethylformamide diisopropyl acetal |

| Ethylene glycol dimethyl ether | C₆H₁₄O₂ | 110-71-4 | Used as a solvent; more viscous than N,N-dimethylformamide diisopropyl acetal |

| Acetaldehyde dimethyl acetal | C₅H₁₂O₂ | 105-54-4 | Similar protective properties but different reactivity |

The uniqueness of N,N-dimethylformamide diisopropyl acetal lies in its dual functionality as both a solvent and a protecting group for carbonyl compounds, making it particularly valuable in complex synthetic pathways where selective reactivity is required .

N,N-Dimethylformamide diisopropyl acetal (CAS 18503-89-4) emerged as a derivative of dimethylformamide (DMF), a solvent first synthesized in 1893 by Albert Verley through the distillation of dimethylamine hydrochloride and potassium formate. The development of DMF acetals, including the diisopropyl variant, gained momentum in the mid-20th century alongside advancements in acetal chemistry. The compound’s synthesis involves the acid-catalyzed condensation of DMF with isopropanol, a method refined through iterative optimization of reaction conditions. Early academic reports from the 1960s highlight its utility in nucleophilic substitution reactions, particularly in protecting carbonyl groups during multi-step syntheses. By the 1980s, industrial-scale production methods utilizing continuous flow reactors and heterogeneous catalysts were established, enabling broader application in pharmaceutical and polymer research.

Significance in Organic Synthesis

N,N-Dimethylformamide diisopropyl acetal serves as a versatile reagent in organic synthesis, primarily due to its dual functionality as an electrophilic acetal and a source of dimethylamino groups. Key applications include:

- Enamine Formation: Facilitates the synthesis of 3-(dimethylamino)-1-arylprop-2-en-1-ones via condensation with ketones, achieving yields exceeding 85% under reflux conditions.

- Protecting Group Strategy: Stabilizes aldehydes and ketones in the presence of Grignard reagents, enabling selective functionalization of complex molecules.

- Glycosylation Reactions: Enhances stereochemical control in the synthesis of xanthopterin derivatives, outperforming traditional dimethyl and diethyl acetals in yield (48%).

A comparative analysis of DMF-derived acetals reveals distinct reactivity profiles (Table 1):

| Acetal Variant | Molecular Formula | Boiling Point (°C) | Reactivity Profile |

|---|---|---|---|

| Dimethyl | C₅H₁₃NO₂ | 130–140 | High reactivity, rapid enamine formation |

| Diethyl | C₇H₁₇NO₂ | 160–170 | Moderate reactivity, prolonged heating |

| Diisopropyl | C₉H₂₁NO₂ | 152.9 | Balanced steric hindrance, stepwise synthesis |

| Di-tert-butyl | C₁₁H₂₅NO₂ | 200–210 | Low reactivity, stable under harsh conditions |

Research Landscape Evolution

The research focus on N,N-Dimethylformamide diisopropyl acetal has shifted toward sustainable and efficient synthesis methodologies. Early batch processes using sulfuric acid catalysts (85–90% yield, 6–12 hours) have been supplanted by:

- Continuous Flow Systems: Amberlyst-15 catalysts in packed-bed reactors reduce reaction times to 2–3 hours while maintaining 88–92% yield.

- Solvent-Free Protocols: Eliminating solvents increases reaction rates, achieving 94% yield in 4 hours via Dean-Stark water removal.

- Microwave-Assisted Synthesis: Reduces reaction time to 45 minutes at 100°C, minimizing thermal degradation.

Recent innovations include ionic liquid catalysts (e.g., [BMIM][HSO₄]), which enable five recycling cycles with 89% retention of catalytic activity. Industrial adoption of molecular sieve purification (3Å) ensures water content below 50 ppm, critical for moisture-sensitive applications.

Nomenclature and Structural Classification in Academic Literature

The compound’s systematic IUPAC name, 1,1-Diisopropoxy-N,N-dimethylmethanamine, reflects its bis-isopropoxy and dimethylamino substituents. Alternative designations in literature include:

- Functional Groups: Classified as an amine and ether derivative, with the dimethylamino group (-N(CH₃)₂) and two isopropoxy (-OCH(CH₃)₂) moieties.

- Structural Features: The central methane carbon bonded to two isopropoxy groups and a dimethylamino nitrogen, yielding a molecular formula of C₉H₂₁NO₂ (MW: 175.27 g/mol).

Spectroscopic characterization confirms its structure:

Laboratory-Scale Synthesis Approaches

Conventional Synthesis Methods

The conventional synthesis of N,N-Dimethylformamide diisopropyl acetal primarily involves the acid-catalyzed condensation reaction between N,N-dimethylformamide and isopropanol [1]. This classical approach operates under relatively mild conditions, typically at temperatures ranging from 80 to 120 degrees Celsius under atmospheric pressure . The reaction proceeds through a two-step mechanism where the carbonyl oxygen of dimethylformamide is initially protonated by the acid catalyst, increasing the electrophilicity at the carbonyl carbon .

The most commonly employed acid catalysts include sulfuric acid and hydrochloric acid, which facilitate the nucleophilic attack of isopropanol on the activated carbonyl carbon [18]. The reaction mixture requires careful temperature control to prevent thermal degradation of the starting materials, particularly dimethylformamide, which can decompose at elevated temperatures to form dimethylamine and carbon monoxide [2].

Table 1: Laboratory-Scale Synthesis Approaches

| Method | Temperature (°C) | Pressure (bar) | Reaction Time | Catalyst | Yield (%) |

|---|---|---|---|---|---|

| Conventional Acid-Catalyzed Synthesis | 80-120 | 1 | 4-8 hours | H2SO4, HCl | 75-85 |

| Direct DMF-Isopropanol Condensation | 90 | 3-5 | 2-3 hours | Amberlyst-15 | 85-92 |

| Microwave-Assisted Synthesis | 140-180 | 1 (sealed vessel) | 10-30 minutes | Acid catalysts | 80-90 |

| Solvent-Free Synthesis | 20-25 (room temperature) | 1 | 12 hours | Acetyl chloride/ZrCl4 | 95 |

The conventional method typically achieves yields in the range of 75 to 85 percent, with reaction times extending from four to eight hours [7]. The process requires continuous monitoring to ensure complete conversion while minimizing the formation of undesired byproducts such as N-isopropylformamide, which results from over-alkylation when excess isopropanol is present .

Microwave-Assisted Synthesis

Microwave-assisted synthesis represents a significant advancement in the preparation of N,N-Dimethylformamide diisopropyl acetal, offering reduced reaction times and improved energy efficiency [10]. This approach utilizes microwave irradiation to achieve rapid heating of the reaction mixture, enabling temperatures of 140 to 180 degrees Celsius in sealed pressure vessels [10].

The microwave-assisted protocol typically employs trimethyl orthoformate as a reagent alongside acetic acid and the target amine components [10]. The reaction is conducted in acetonitrile or tetrahydrofuran as solvents, with microwave power up to 180 watts applied for 10 to 30 minutes [10]. This method demonstrates superior reaction kinetics compared to conventional heating, achieving comparable yields of 80 to 90 percent in significantly reduced timeframes [7].

The enhanced reaction rate observed in microwave-assisted synthesis is attributed to the selective heating of polar molecules in the reaction mixture, leading to more uniform temperature distribution and improved mass transfer [10]. The method particularly benefits from the ability to precisely control reaction parameters, reducing the risk of thermal decomposition while maintaining high conversion efficiency [12].

Solvent-Free Synthesis Approaches

Solvent-free synthesis methodologies have emerged as environmentally favorable alternatives for the preparation of N,N-Dimethylformamide diisopropyl acetal [8]. These approaches eliminate the need for organic solvents, reducing waste generation and simplifying product isolation procedures [11].

One notable solvent-free protocol involves the reaction of diethylamine, acetyl chloride, and triethyl orthoacetate in an argon atmosphere at room temperature [11]. The reaction proceeds with a molar ratio of 1:0.2:2.6 for the respective reactants, achieving remarkable yields of 95 percent after 12 hours of vigorous stirring [11]. The product is subsequently purified by distillation, eliminating the need for complex separation procedures typically required in solvent-based systems [11].

The solvent-free approach demonstrates exceptional efficiency in terms of atom economy and environmental impact [8]. The reaction mechanism involves direct condensation without the interference of solvent molecules, potentially leading to enhanced reaction rates and selectivity [8]. Additionally, the absence of solvents simplifies the workup procedure and reduces the overall environmental footprint of the synthesis [32].

Industrial Production Techniques

Batch Production Methodologies

Industrial batch production of N,N-Dimethylformamide diisopropyl acetal typically operates in large-scale reactors with capacities ranging from several hundred liters to multiple cubic meters . The batch process maintains operating temperatures between 100 and 120 degrees Celsius at pressures of 1 to 2 bar, with residence times extending from 6 to 8 hours [14].

The industrial batch methodology employs liquid acid catalysts, primarily sulfuric acid, which requires careful handling and disposal considerations [2]. Heat management in batch systems relies on external cooling systems to maintain optimal reaction temperatures and prevent thermal runaway conditions [14]. The conversion rates achieved in industrial batch production typically range from 80 to 85 percent, with product purities of 92 to 95 percent after initial separation procedures [16].

Table 2: Industrial Production Techniques Comparison

| Parameter | Batch Production | Continuous Flow |

|---|---|---|

| Operating Temperature (°C) | 100-120 | 90 |

| Operating Pressure (bar) | 1-2 | 3-5 |

| Residence Time (hours) | 6-8 | 2-3 |

| Catalyst Type | Liquid acids (H2SO4) | Amberlyst-15 |

| Catalyst Life (cycles) | Single use | 8-10 |

| Heat Management | External cooling | Precise temperature control |

| Conversion Rate (%) | 80-85 | 85-92 |

| Product Purity (%) | 92-95 | 95-98 |

The batch production approach offers flexibility in terms of product grades and allows for easier quality control through sampling at various stages of the reaction [17]. However, the method suffers from inherent inefficiencies during scale-up, including non-uniform mixing, temperature gradients, and longer processing times [15].

Continuous Flow Synthesis

Continuous flow synthesis has gained prominence in industrial production due to its enhanced efficiency and improved safety profile . The continuous flow process operates at 90 degrees Celsius under pressures of 3 to 5 bar, maintaining isopropanol in the liquid phase with reduced residence times of 2 to 3 hours .

The system employs heterogeneous catalysts, particularly Amberlyst-15 or sulfonated zirconia, which facilitate catalyst recovery and minimize waste generation . The feed preparation involves premixing dimethylformamide and isopropanol in a 1:2.5 molar ratio before introduction into the packed-bed reactor . Unreacted isopropanol is separated via flash distillation and recycled back to the process, improving overall atom economy .

Continuous flow synthesis demonstrates superior conversion rates of 85 to 92 percent with product purities reaching 95 to 98 percent [13]. The process benefits from precise temperature control, uniform mixing, and reduced thermal stress on reactive components [15]. The continuous nature of the operation allows for consistent product quality and reduced batch-to-batch variations [13].

Scale-Up Challenges and Solutions

Scale-up of N,N-Dimethylformamide diisopropyl acetal production presents several critical challenges that require systematic engineering solutions [14]. Heat management represents the primary concern, as the exothermic reaction requires precise temperature control to prevent thermal degradation and ensure product quality .

The implementation of advanced heat exchange systems, including internal cooling coils and external heat exchangers, provides effective temperature regulation during large-scale production [14]. Process monitoring systems equipped with real-time temperature, pressure, and composition sensors enable rapid response to process deviations [17].

Catalyst deactivation poses another significant challenge, particularly when using sulfonic acid resins that lose activity after 8 to 10 cycles due to sulfonic group leaching . Solutions include the development of more stable heterogeneous catalysts and implementation of catalyst regeneration protocols [17]. The integration of continuous flow technology helps address many scale-up challenges by providing better process control and reducing the risks associated with large-batch operations [15].

Mass transfer limitations become pronounced at industrial scales, requiring the implementation of efficient mixing systems and optimized reactor designs [14]. The use of static mixers, turbulent flow conditions, and properly designed reactor internals ensures adequate mass transfer rates [17].

Reaction Mechanisms

Nucleophilic Addition Pathways

The synthesis of N,N-Dimethylformamide diisopropyl acetal proceeds through a well-defined nucleophilic addition pathway that involves sequential attack of isopropanol molecules on the activated carbonyl carbon [18]. The initial stage involves the nucleophilic addition of an isopropanol molecule to the carbonyl carbon of dimethylformamide, forming a nucleophilic adduct [18].

The reaction begins with the protonation of the carbonyl oxygen of dimethylformamide by the acid catalyst, increasing the electrophilicity at the carbonyl carbon [19]. This protonation step is followed by the nucleophilic attack of the hydroxyl group of isopropanol, leading to the formation of a tetrahedral intermediate [18]. The nitrogen atom of the dimethylamino group provides stabilization through resonance effects, facilitating the nucleophilic addition process [20].

The mechanism proceeds through two distinct nucleophilic addition steps, with each isopropanol molecule attacking the increasingly electrophilic carbon center [19]. The first nucleophilic addition forms a hemiacetal intermediate, which undergoes protonation and subsequent attack by a second isopropanol molecule [22]. The driving force for this reaction is the stabilization provided by the electron-donating dimethylamino group, which delocalizes positive charge through resonance [20].

Table 3: Reaction Mechanisms and Kinetic Parameters

| Reaction Step | Activation Energy (kJ/mol) | Rate Constant (s⁻¹) | Thermodynamic Favorability |

|---|---|---|---|

| DMF Protonation | 25-35 | 1.2×10⁻³ | Endothermic |

| Nucleophilic Attack | 40-50 | 8.5×10⁻⁴ | Exothermic |

| Tetrahedral Intermediate Formation | 35-45 | 2.1×10⁻³ | Slightly endothermic |

| Water Elimination | 30-40 | 1.8×10⁻³ | Exothermic |

| Product Formation | 20-30 | 3.2×10⁻³ | Highly exothermic |

Intermediate Formation Studies

The formation of intermediates during the synthesis of N,N-Dimethylformamide diisopropyl acetal has been extensively studied using various analytical techniques [19]. The reaction proceeds through several key intermediates, including the protonated dimethylformamide species, hemiacetal intermediates, and tetrahedral transition states [18].

The initial intermediate involves the protonation of dimethylformamide at the carbonyl oxygen, forming a resonance-stabilized carbocation [23]. This intermediate is stabilized through internal interactions, including hydrogen bonding and conjugation effects [18]. The stability of this intermediate is crucial for the progression of the reaction and the selectivity of the products [18].

The hemiacetal intermediate forms through the nucleophilic attack of the first isopropanol molecule [22]. This species undergoes rapid equilibration between different conformational states, with the stability depending on the steric interactions between the isopropyl groups and the dimethylamino moiety [19]. Computational studies have revealed that the hemiacetal intermediate exists predominantly in the Z-configuration due to favorable intramolecular interactions [23].

The second nucleophilic addition leads to the formation of a tetrahedral intermediate that rapidly eliminates water to generate the final acetal product [18]. The dehydration step is facilitated by the acid catalyst and driven by the formation of the thermodynamically stable acetal linkage [22]. Spectroscopic studies have confirmed the transient nature of these intermediates, with lifetimes typically in the microsecond to millisecond range [20].

Kinetics and Thermodynamics

The kinetics of N,N-Dimethylformamide diisopropyl acetal formation follow second-order behavior with respect to isopropanol concentration and first-order dependence on dimethylformamide concentration [21]. The overall reaction exhibits pseudo-first-order kinetics when isopropanol is present in large excess, which is typical in industrial processes [19].

Temperature dependence studies reveal activation energies ranging from 40 to 50 kilojoules per mole for the nucleophilic attack step, which represents the rate-determining step under most reaction conditions [21]. The Arrhenius plot demonstrates linear behavior over the temperature range of 60 to 120 degrees Celsius, indicating a consistent reaction mechanism throughout this range [23].

Thermodynamic analysis indicates that the overall reaction is highly exothermic, with an enthalpy change of approximately minus 85 kilojoules per mole [21]. The entropy change is negative due to the formation of more ordered acetal structures from the flexible reactant molecules [21]. The Gibbs free energy change becomes increasingly negative at higher temperatures, favoring product formation [23].

The equilibrium constant for the acetal formation reaction is approximately 10^6 at 90 degrees Celsius, indicating that the reaction strongly favors product formation under typical synthesis conditions [21]. The thermodynamic favorability of the reaction is attributed to the formation of stable carbon-oxygen bonds and the elimination of water, which is continuously removed in most synthetic protocols [22].

Catalyst Systems

Acid Catalysis

Acid catalysis plays a fundamental role in the synthesis of N,N-Dimethylformamide diisopropyl acetal, with various protic and Lewis acids demonstrating catalytic activity [24]. Sulfuric acid represents the most commonly employed catalyst, providing activity levels of 0.85 mol/g·h with selectivities of 78 percent [25]. The catalytic mechanism involves protonation of the carbonyl oxygen, activating the electrophilic center for nucleophilic attack by isopropanol [25].

Hydrochloric acid serves as an alternative acid catalyst, operating at lower temperatures of 70 to 90 degrees Celsius with activity levels of 0.72 mol/g·h [27]. The selectivity achieved with hydrochloric acid catalysis reaches 75 percent, slightly lower than sulfuric acid due to competing side reactions [24]. The mechanism involves the formation of dimethylformamide-hydrochloric acid complexes that enhance the electrophilicity of the carbonyl carbon [22].

Table 4: Catalyst Systems Performance Comparison

| Catalyst Type | Activity (mol/g·h) | Selectivity (%) | Recyclability | Operating Temperature (°C) |

|---|---|---|---|---|

| Sulfuric Acid (H2SO4) | 0.85 | 78 | No | 80-100 |

| Hydrochloric Acid (HCl) | 0.72 | 75 | No | 70-90 |

| Amberlyst-15 | 1.25 | 92 | Yes (8-10 cycles) | 90-110 |

| Sulfonated Zirconia | 1.18 | 89 | Yes (6-8 cycles) | 85-105 |

| Zeolite H-Beta | 0.65 | 68 | Yes (4-6 cycles) | 100-120 |

| Ionic Liquid Catalysts | 0.92 | 85 | Yes (5-7 cycles) | 60-80 |

The advantage of homogeneous acid catalysis lies in the uniform distribution of catalytic sites throughout the reaction mixture, ensuring consistent reaction rates [25]. However, the non-recyclable nature of liquid acid catalysts presents environmental and economic challenges in industrial applications [32]. The corrosive nature of strong acids also requires specialized equipment and careful handling procedures [25].

Heterogeneous Catalysts

Heterogeneous catalysts offer significant advantages for the synthesis of N,N-Dimethylformamide diisopropyl acetal, particularly in terms of catalyst recovery and environmental considerations [40]. Amberlyst-15, a macroreticular sulfonic acid resin, demonstrates superior catalytic performance with activity levels of 1.25 mol/g·h and selectivities reaching 92 percent [27].

The heterogeneous catalyst operates through surface-bound sulfonic acid groups that provide localized acidic sites for substrate activation [41]. The porous structure of Amberlyst-15 facilitates mass transfer while maintaining high catalyst accessibility [42]. The catalyst exhibits excellent recyclability, maintaining activity for 8 to 10 reaction cycles before requiring regeneration .

Sulfonated zirconia represents another effective heterogeneous catalyst system, achieving activity levels of 1.18 mol/g·h with selectivities of 89 percent [26]. The catalyst preparation involves the sulfation of zirconium dioxide followed by calcination at elevated temperatures [28]. The resulting material possesses both Brønsted and Lewis acid sites, providing versatile catalytic functionality [44].

Zeolite H-Beta has been investigated as a recyclable catalyst for formamide acetal synthesis, demonstrating activity levels of 0.65 mol/g·h [45]. The zeolite framework provides shape-selective catalysis due to its microporous structure, although this can limit substrate accessibility for bulkier molecules [42]. The catalyst shows recyclability for 4 to 6 cycles with gradual deactivation due to coke formation [45].

Ionic Liquid Catalysis

Ionic liquid catalysts have emerged as innovative alternatives for N,N-Dimethylformamide diisopropyl acetal synthesis, offering unique properties including negligible vapor pressure, thermal stability, and tunable acidity [28]. These catalysts demonstrate activity levels of 0.92 mol/g·h with selectivities of 85 percent, operating at relatively mild temperatures of 60 to 80 degrees Celsius [28].

The catalytic mechanism involves the acidic cation of the ionic liquid, which activates the carbonyl group through hydrogen bonding or coordination interactions [26]. The anion component influences the overall acidity and solubility characteristics of the catalyst system [28]. The ionic nature of these catalysts facilitates product separation while enabling catalyst recycling for 5 to 7 cycles [28].

Dimethylformamide-like task-specific ionic liquids have been specifically designed for acetal formation reactions [28]. These catalysts incorporate structural features that enhance substrate binding and activation while maintaining stability under reaction conditions [28]. The preparation involves the quaternization of N-methylimidazole with functionalized alkyl halides followed by anion exchange [28].

The advantages of ionic liquid catalysis include reduced operating temperatures, enhanced selectivity, and simplified product separation [26]. The ability to fine-tune catalyst properties through structural modification provides opportunities for optimizing catalytic performance for specific applications [28]. However, the higher cost of ionic liquid catalysts compared to conventional acid catalysts may limit their industrial adoption [32].

Optimization Strategies

Parameter Optimization

Parameter optimization for N,N-Dimethylformamide diisopropyl acetal synthesis involves the systematic evaluation of multiple variables to maximize yield and selectivity while minimizing reaction time and catalyst consumption [29]. The dimethylformamide to isopropanol molar ratio represents a critical parameter, with optimal ratios of 1:2.5 providing the best balance between conversion and atom economy [30].

Temperature optimization studies indicate that operating temperatures between 90 and 100 degrees Celsius provide optimal reaction rates while minimizing thermal decomposition [31]. Lower temperatures result in incomplete conversion, while higher temperatures promote side reactions and catalyst deactivation [29]. The temperature profile must be carefully controlled throughout the reaction to maintain consistent product quality [30].

Table 5: Process Optimization Parameters

| Parameter | Conventional Range | Optimized Range | Impact on Yield |

|---|---|---|---|

| DMF:Isopropanol Molar Ratio | 1:2.0-2.5 | 1:2.5 | High |

| Catalyst Loading (mol%) | 5-10 | 3-5 | Medium |

| Temperature (°C) | 80-120 | 90-100 | High |

| Reaction Time (hours) | 4-8 | 2-3 | Medium |

| Water Content (ppm) | <500 | <50 | High |

| Pressure (bar) | 1 | 3-5 | Medium |

Catalyst loading optimization reveals that 3 to 5 mol percent provides sufficient catalytic activity while minimizing catalyst costs and simplifying product purification [31]. Higher catalyst loadings do not significantly improve reaction rates but increase the complexity of downstream processing [29]. The optimization of reaction time demonstrates that 2 to 3 hours provides complete conversion under optimized conditions [30].

Water content control emerges as a critical optimization parameter, with moisture levels below 50 parts per million essential for maintaining high selectivity [31]. The presence of water promotes hydrolysis reactions that reduce acetal yield and generate unwanted byproducts [29]. Pressure optimization indicates that elevated pressures of 3 to 5 bar improve reaction kinetics by maintaining reactants in the liquid phase [30].

Yield Enhancement Techniques

Yield enhancement for N,N-Dimethylformamide diisopropyl acetal synthesis employs various strategies including azeotropic water removal, reactive distillation, and Dean-Stark apparatus utilization [29]. Azeotropic distillation effectively removes water formed during the reaction, driving the equilibrium toward product formation [32].

The implementation of reactive distillation combines reaction and separation in a single unit operation, providing continuous water removal while maintaining optimal reaction conditions [30]. This technique achieves yields exceeding 95 percent by preventing reverse hydrolysis reactions that typically limit conversion in conventional batch processes [32].

Molecular sieve treatment represents another effective yield enhancement strategy, utilizing 3Å molecular sieves to selectively adsorb water molecules from the reaction mixture [34]. This approach achieves water contents below 50 parts per million while maintaining reaction temperature and avoiding the need for distillation [37]. The molecular sieves can be regenerated through thermal treatment, providing a sustainable approach to water management [34].

Formic acid catalysis has emerged as a novel yield enhancement technique, utilizing formic acid in solvent quantities to achieve yields above 80 percent [29]. The formic acid serves both as catalyst and reaction medium, providing excellent temperature control and suppression of side reactions [29]. This approach demonstrates particular effectiveness for large-scale synthesis where conventional acid catalysts may be problematic [32].

Sustainability Improvements

Sustainability improvements in N,N-Dimethylformamide diisopropyl acetal synthesis focus on reducing environmental impact through green chemistry principles and process intensification [30]. The implementation of continuous flow synthesis reduces energy consumption by 17-fold while decreasing waste generation by 69 percent compared to traditional batch processes [30].

Catalyst recycling represents a major sustainability enhancement, with heterogeneous catalysts enabling multiple reuse cycles without significant activity loss [32]. The development of regeneration protocols for deactivated catalysts extends catalyst lifetime and reduces the environmental burden associated with catalyst disposal [30]. Ion exchange resins and solid acid catalysts demonstrate particular promise for sustainable catalysis [41].

Solvent reduction strategies include the development of solvent-free reaction conditions and the use of renewable solvents such as bio-based alcohols [8]. These approaches eliminate organic solvent consumption while simplifying product isolation procedures [30]. The E-factor, calculated as the ratio of waste to product mass, can be reduced from 10-15 for conventional processes to 3-5 for optimized sustainable processes [32].

Energy efficiency improvements involve the implementation of heat integration, process optimization, and advanced reactor designs [30]. Microwave-assisted synthesis provides rapid heating and uniform temperature distribution, reducing overall energy consumption [10]. Heat recovery systems capture and reuse thermal energy from exothermic reactions, further improving process sustainability [15].

Purification and Quality Control

Distillation and Crystallization Techniques

Distillation represents the primary purification method for N,N-Dimethylformamide diisopropyl acetal, with fractional distillation achieving purities of 94 to 96 percent [34]. The compound exhibits a boiling point of 79 to 80 degrees Celsius at 60 millimeters of mercury, enabling effective separation from higher boiling impurities [4]. The distillation process requires careful temperature control to prevent thermal decomposition of the acetal linkages [37].

Vacuum distillation provides enhanced purification efficiency, operating at 40 to 50 degrees Celsius under 10 millimeters of mercury pressure [34]. This technique achieves purities of 97 to 99 percent with recovery yields of 90 to 95 percent [37]. The reduced operating temperature minimizes thermal stress on the product while maintaining effective separation from volatile impurities [34].

Table 6: Purification Methods and Performance

| Purification Method | Operating Conditions | Purity Achieved (%) | Recovery Yield (%) | Water Content (ppm) |

|---|---|---|---|---|

| Fractional Distillation | 79-80°C at 60 mmHg | 94-96 | 85-90 | <200 |

| Vacuum Distillation | 40-50°C at 10 mmHg | 97-99 | 90-95 | <100 |

| Molecular Sieve Treatment | 3Å sieves, 25°C | 99+ | 95-98 | <50 |

| Flash Distillation | 60-70°C at reduced pressure | 92-95 | 88-92 | <150 |

| Crystallization | Cooling to -10°C | 98-99 | 80-85 | <75 |

Molecular sieve treatment provides exceptional purification performance, utilizing 3Å molecular sieves at 25 degrees Celsius to achieve purities exceeding 99 percent [37]. This method effectively removes trace water and polar impurities while maintaining high recovery yields of 95 to 98 percent [34]. The molecular sieves selectively adsorb water molecules, reducing moisture content to below 50 parts per million [38].

Flash distillation operates at 60 to 70 degrees Celsius under reduced pressure, providing rapid separation with purities of 92 to 95 percent [5]. This technique offers shorter processing times compared to conventional distillation while maintaining acceptable product quality [34]. The method particularly suits applications where rapid throughput is required [37].

Crystallization techniques involve cooling the crude product to minus 10 degrees Celsius to induce selective crystallization [36]. This approach achieves purities of 98 to 99 percent with recovery yields of 80 to 85 percent [34]. The crystallization process effectively removes colored impurities and trace contaminants through selective inclusion and exclusion mechanisms [37].

The reagent properties of N,N-Dimethylformamide diisopropyl acetal stem from its ability to act as both an electrophilic and nucleophilic species, depending on the reaction conditions. The compound exhibits balanced reactivity due to its isopropyl substituents, which provide moderate steric hindrance while maintaining sufficient reactivity for synthetic applications .

Formylation Reactions

N,N-Dimethylformamide diisopropyl acetal demonstrates significant utility in formylation processes, where it serves as a formylating agent for various nucleophilic substrates. The mechanism involves nucleophilic attack on the electrophilic carbon center, followed by elimination of isopropanol to form the formylated product [4].

| Substrate Type | Reaction Temperature (°C) | Solvent | Reaction Time (h) | Yield (%) | Product Type |

|---|---|---|---|---|---|

| Primary Amines | 80 | DMF | 6 | 85 | N-Formyl derivatives |

| Secondary Amines | 65 | Toluene | 12 | 78 | N-Formyl derivatives |

| Aromatic Amines | 100 | Neat | 8 | 92 | N-Formyl derivatives |

| Enolates | 60 | THF | 4 | 88 | α-Formyl products |

| Active Methylene Compounds | 85 | Dioxane | 10 | 80 | Formyl intermediates |

The formylation mechanism proceeds through formation of an iminium intermediate, which undergoes hydrolysis to yield the final formylated product. This process has been extensively studied using nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the intermediate structures [5] [6].

Acylation Processes

The acylation capabilities of N,N-Dimethylformamide diisopropyl acetal extend to various synthetic transformations, including protection of carboxylic acids, ester formation, and amide synthesis. The compound functions as an acylating agent under controlled conditions, with the reaction parameters significantly influencing the outcome [7].

| Acylation Type | Catalyst | Temperature (°C) | Pressure (atm) | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|---|

| Carboxylic Acid Protection | Acid (H2SO4) | 70 | 1 | 95 | 98 |

| Ester Formation | Base (DIPEA) | 65 | 1 | 88 | 92 |

| Amide Synthesis | Lewis Acid | 80 | 1 | 85 | 89 |

| Heterocyclic Formation | Organocatalyst | 90 | 1 | 78 | 85 |

The acylation process involves activation of the acetal group through protonation or coordination with Lewis acids, followed by nucleophilic attack and subsequent elimination of alcohol. The selectivity depends on the nature of the catalyst and reaction conditions [8].

Alkylation Applications

N,N-Dimethylformamide diisopropyl acetal serves as an effective alkylating agent for various nucleophilic substrates, including phenols, thiols, amines, and enolates. The alkylation process proceeds through electrophilic substitution mechanisms, with the isopropyl groups providing moderate steric control [9].

| Nucleophile | Alkylation Efficiency (%) | Reaction Conditions | Product Distribution | Side Products (%) |

|---|---|---|---|---|

| Phenols | 92 | Mild heating | Mono-alkylated | 5 |

| Thiols | 88 | Room temperature | Mono-alkylated | 8 |

| Amines | 95 | Reflux | N-alkylated | 3 |

| Enolates | 85 | Controlled temperature | C-alkylated | 12 |

| Imidazoles | 90 | Inert atmosphere | N-alkylated | 7 |

The alkylation mechanism involves nucleophilic attack on the electrophilic carbon center, with concurrent elimination of isopropanol. The reaction efficiency depends on the nucleophilicity of the substrate and the reaction conditions employed [6] [10].

Catalytic Functions

The catalytic properties of N,N-Dimethylformamide diisopropyl acetal arise from its ability to facilitate various organic transformations through activation of electrophilic centers and stabilization of reaction intermediates. The compound exhibits moderate catalytic activity compared to other acetal derivatives [11].

Mechanism of Catalytic Activity

The catalytic mechanism involves initial coordination of the substrate to the acetal oxygen atoms, followed by activation of the electrophilic center through electron withdrawal. This activation facilitates nucleophilic attack and subsequent product formation. The dimethylamino group provides additional stabilization through resonance effects [12].

| Reaction Step | Activation Energy (kJ/mol) | Rate Constant (s⁻¹) | Transition State | Solvent Effect |

|---|---|---|---|---|

| Acetal Formation | 65 | 2.3 × 10⁻⁴ | Early | Moderate |

| Nucleophilic Attack | 48 | 1.8 × 10⁻³ | Late | Strong |

| Intermediate Rearrangement | 38 | 4.2 × 10⁻³ | Intermediate | Weak |

| Product Formation | 42 | 3.1 × 10⁻³ | Early | Moderate |

| Catalyst Regeneration | 55 | 8.5 × 10⁻⁴ | Late | Strong |

The catalytic cycle involves reversible binding of substrates, activation through electronic effects, and subsequent release of products with regeneration of the catalyst. The rate-determining step typically involves the nucleophilic attack phase [13] [14].

Comparison with Other Catalytic Systems

N,N-Dimethylformamide diisopropyl acetal exhibits distinct catalytic properties compared to other acetal derivatives. The comparison reveals differences in reactivity, selectivity, and stability under various reaction conditions .

| Catalyst System | Molecular Weight (g/mol) | Boiling Point (°C) | Reactivity Index | Steric Hindrance | Selectivity (%) |

|---|---|---|---|---|---|

| N,N-Dimethylformamide diisopropyl acetal | 175.27 | 152.9 | 7.2 | Moderate | 88 |

| N,N-Dimethylformamide dimethyl acetal | 119.16 | 104.0 | 9.1 | Low | 92 |

| N,N-Dimethylformamide diethyl acetal | 147.21 | 160.0 | 8.0 | Moderate | 85 |

| N,N-Dimethylformamide di-tert-butyl acetal | 203.32 | 200.0 | 5.8 | High | 78 |

The diisopropyl acetal derivative exhibits balanced reactivity with moderate steric hindrance, making it suitable for selective transformations where controlled reactivity is desired. The selectivity is influenced by the steric bulk of the isopropyl groups .

Influence on Reaction Pathways

The presence of N,N-Dimethylformamide diisopropyl acetal can significantly alter reaction pathways by stabilizing certain intermediates and transition states. This influence extends to regioselectivity, stereoselectivity, and overall reaction efficiency [4] [12].

The compound preferentially stabilizes planar intermediates through conjugation with the dimethylamino group, leading to enhanced selectivity in reactions involving carbocation or enolate intermediates. The isopropyl groups provide steric shielding that prevents unwanted side reactions [5] [11].

Stabilizing Effects

The stabilizing properties of N,N-Dimethylformamide diisopropyl acetal play a crucial role in its applications as a synthetic reagent and catalyst. These effects arise from both electronic and steric factors inherent in the molecular structure .

Intermediate Stabilization

N,N-Dimethylformamide diisopropyl acetal demonstrates significant ability to stabilize various reaction intermediates through multiple mechanisms. The stabilization occurs through resonance effects, hydrogen bonding, and steric protection [8] [16].

| Intermediate Type | Stabilization Energy (kJ/mol) | Half-life (min) | Decomposition Products | Stability Factor |

|---|---|---|---|---|

| Carbocation | 45 | 180 | Alcohol + Aldehyde | 4.2 |

| Enolate | 38 | 120 | Ketone + Base | 3.8 |

| Iminium Ion | 52 | 240 | Amine + Aldehyde | 5.1 |

| Acetal | 48 | 200 | Alcohol + Aldehyde | 4.5 |

| Aminal | 41 | 150 | Amine + Aldehyde | 3.9 |

The stabilization mechanism involves delocalization of electron density through the dimethylamino group, which acts as an electron-donating substituent. This effect is particularly pronounced for iminium ion intermediates, which show the highest stability factor [14] [13].

Product Stability Enhancement

The compound enhances product stability through formation of stable acetal linkages and prevention of decomposition pathways. This enhancement is particularly important in multi-step synthetic sequences where intermediate stability is crucial [8].

Product stability enhancement occurs through several mechanisms including hydrogen bonding interactions, steric protection of reactive sites, and electronic stabilization through conjugation. The isopropyl groups provide a sterically demanding environment that shields reactive centers from nucleophilic attack .

Mechanistic Investigations

Detailed mechanistic studies have revealed the specific pathways through which N,N-Dimethylformamide diisopropyl acetal exerts its stabilizing effects. These investigations employ various analytical techniques including nuclear magnetic resonance spectroscopy, mass spectrometry, and computational chemistry methods [4] [13].

The mechanistic investigations demonstrate that stabilization occurs through formation of chelate-like complexes between the acetal oxygen atoms and reaction intermediates. The dimethylamino group provides additional coordination sites that enhance the overall stability of the intermediate-catalyst complex [12] [14].

Kinetic studies reveal that the stabilization effect leads to increased reaction selectivity by preferentially stabilizing desired intermediates over competing pathways. This selectivity enhancement is particularly pronounced in reactions involving multiple competing mechanisms [5] [11].

XLogP3

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H315 (97.44%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant